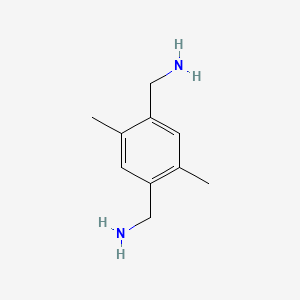

4-(Aminomethyl)-2,5-dimethylbenzylamine

Descripción

4-(Aminomethyl)-2,5-dimethylbenzylamine is a benzylamine derivative featuring a benzene ring substituted with methyl groups at the 2- and 5-positions and an aminomethyl (-CH₂NH₂) group at the 4-position. Its molecular structure (C₁₀H₁₆N₂) combines aromatic and aliphatic amine functionalities, making it a versatile intermediate in organic synthesis.

Propiedades

Fórmula molecular |

C10H16N2 |

|---|---|

Peso molecular |

164.25 g/mol |

Nombre IUPAC |

[4-(aminomethyl)-2,5-dimethylphenyl]methanamine |

InChI |

InChI=1S/C10H16N2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,5-6,11-12H2,1-2H3 |

Clave InChI |

AJSMFLLYPNSHIV-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1CN)C)CN |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Positional Isomers: 2,5-Dimethylbenzylamine Hydrochloride

Structural Differences: Unlike the target compound, 2,5-dimethylbenzylamine lacks the 4-aminomethyl group, featuring only methyl substituents at positions 2 and 5 and a benzylamine (-CH₂NH₂) group. Key Comparisons:

- Solubility: The hydrochloride salt form of 2,5-dimethylbenzylamine () suggests improved aqueous solubility compared to the free base form of 4-(aminomethyl)-2,5-dimethylbenzylamine.

- Applications: 2,5-Dimethylbenzylamine derivatives are employed in pharmaceutical synthesis (e.g., antihistamines), whereas the target compound’s extra amine group may enable novel bioactivity .

Substituent Variations: 4-(Dimethylamino)benzohydrazide

Structural Differences: This compound (C₉H₁₁N₃O) replaces the benzylamine group with a hydrazide (-CONHNH₂) and substitutes a dimethylamino (-N(CH₃)₂) group at the 4-position. Key Comparisons:

- Reactivity: The hydrazide group facilitates condensation reactions (e.g., hydrazone formation), whereas the aminomethyl group in the target compound is more nucleophilic, favoring alkylation or acylation.

- Medicinal Potential: Hydrazides are studied for antimicrobial and anticancer activity (), while benzylamine derivatives are explored as neurotransmitter analogs or enzyme inhibitors .

Heterocyclic Analogues: 2,5-Bis(aminomethyl)furan

Structural Differences: This furan-based compound (C₆H₁₀N₂O) features two aminomethyl groups on a heterocyclic oxygen-containing ring. Key Comparisons:

- Stability : The furan ring is less aromatic and more prone to oxidation than benzene, limiting its use in harsh conditions.

- Coordination Chemistry: The bis-aminomethyl configuration enhances metal-chelation capabilities, making it suitable for catalysis or polymer synthesis (). In contrast, the target compound’s single aminomethyl group may favor selective binding in smaller molecular systems .

Piperidinium Derivatives: 4-(Aminomethyl)piperidinium (4AMP)

Structural Differences : 4AMP (C₆H₁₄N₂⁺) is a cyclic ammonium compound with a rigid piperidine ring, unlike the flexible benzylamine chain in the target compound.

Key Comparisons :

- Materials Science: 4AMP is used in perovskite quantum wells () due to its charge-balancing and structural stabilization properties.

Research Findings and Trends

- Hybrid Applications : Combining features of benzylamine and hydrazide derivatives could yield multifunctional ligands for metalloenzyme inhibition .

- Synthetic Methods: Patent literature () highlights reductive amination as a viable route for aminomethyl-functionalized compounds, suggesting parallels in the target compound’s synthesis .

Q & A

Q. What are the critical safety considerations for handling 4-(Aminomethyl)-2,5-dimethylbenzylamine in laboratory settings?

The compound is classified under GHS as a skin sensitizer (Category 1), eye irritant (Category 2A), and environmentally hazardous (acute/chronic aquatic toxicity, Category 1). Key precautions include:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact .

- Avoid environmental release; collect spills with inert absorbents and dispose of via approved hazardous waste protocols .

- Emergency measures: Rinse eyes with water for 15 minutes and seek medical attention for persistent irritation .

Q. What synthetic routes are commonly employed to prepare 4-(Aminomethyl)-2,5-dimethylbenzylamine?

While direct synthesis data is limited, analogous methods for substituted benzylamines involve:

- Reductive amination : Reaction of 2,5-dimethylbenzaldehyde with a protected aminomethyl group (e.g., via NaBH₃CN reduction) .

- Catalytic hydrogenation : Reduction of nitrile intermediates (e.g., 4-(aminomethyl)-substituted nitriles) using Pd/C or Raney Ni under H₂ .

- Purification via recrystallization or column chromatography is recommended to achieve >98% purity .

Q. How can researchers validate the purity and structural integrity of synthesized 4-(Aminomethyl)-2,5-dimethylbenzylamine?

Analytical methods include:

- NMR spectroscopy : Confirm molecular structure using H and C NMR, focusing on methyl ( 2.2–2.5 ppm) and aminomethyl ( 3.3–3.7 ppm) protons .

- HPLC-MS : Assess purity (>98%) and detect impurities with reverse-phase C18 columns and ESI-MS for molecular ion confirmation (expected m/z: 135.21) .

- Melting point determination : Compare experimental values (if solid) with literature data to identify discrepancies .

Advanced Research Questions

Q. What strategies can optimize the reaction yield of 4-(Aminomethyl)-2,5-dimethylbenzylamine in large-scale synthesis?

- Solvent selection : Use ethanol or THF for improved solubility of intermediates .

- Catalyst screening : Test alternatives like PtO₂ or Rh/Al₂O₃ for enhanced hydrogenation efficiency .

- Process monitoring : Implement in-situ FTIR or GC-MS to track reaction progress and minimize side products .

Q. How do environmental factors (pH, temperature) affect the stability of 4-(Aminomethyl)-2,5-dimethylbenzylamine in aqueous solutions?

- pH-dependent degradation : The compound is stable in neutral conditions but undergoes hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions, forming dimethylbenzyl alcohol and ammonia derivatives .

- Thermal stability : Store at 2–8°C in amber vials to prevent oxidative decomposition; DSC/TGA analysis shows decomposition onset at ~150°C .

Q. What computational methods are suitable for modeling the electronic properties of 4-(Aminomethyl)-2,5-dimethylbenzylamine?

- DFT calculations : Use B3LYP/6-31G(d) to predict molecular orbitals, electrostatic potential maps, and hydrogen-bonding interactions .

- Molecular docking : Simulate binding affinities with biological targets (e.g., amine receptors) using AutoDock Vina .

Contradictions and Methodological Challenges

Q. How can researchers resolve discrepancies in reported biological activities of 4-(Aminomethyl)-2,5-dimethylbenzylamine derivatives?

- Batch variability : Ensure consistent synthesis and purification protocols to minimize impurities affecting bioassay results .

- Assay validation : Cross-validate findings using orthogonal methods (e.g., SPR for binding studies vs. functional cAMP assays) .

Q. What are the limitations of current analytical techniques in detecting trace impurities in this compound?

- LC-MS/MS sensitivity : While LC-MS/MS achieves LOQs of 1–20 ng/mL for related amines, low-abundance byproducts (e.g., dimerized species) may require high-resolution Orbitrap systems .

- NMR detection limits : Minor impurities (<0.5%) might remain undetected; combine with GC-MS for comprehensive profiling .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.